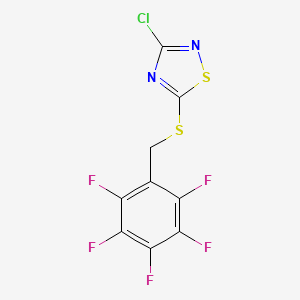

3-Chloro-5-(perfluorobenzylthio)-1,2,4-thiadiazole

CAS No.: 36955-45-0

Cat. No.: VC3047098

Molecular Formula: C9H2ClF5N2S2

Molecular Weight: 332.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36955-45-0 |

|---|---|

| Molecular Formula | C9H2ClF5N2S2 |

| Molecular Weight | 332.7 g/mol |

| IUPAC Name | 3-chloro-5-[(2,3,4,5,6-pentafluorophenyl)methylsulfanyl]-1,2,4-thiadiazole |

| Standard InChI | InChI=1S/C9H2ClF5N2S2/c10-8-16-9(19-17-8)18-1-2-3(11)5(13)7(15)6(14)4(2)12/h1H2 |

| Standard InChI Key | BJXVHQQJKLIQAS-UHFFFAOYSA-N |

| SMILES | C(C1=C(C(=C(C(=C1F)F)F)F)F)SC2=NC(=NS2)Cl |

| Canonical SMILES | C(C1=C(C(=C(C(=C1F)F)F)F)F)SC2=NC(=NS2)Cl |

Introduction

Identification and Basic Information

3-chloro-5-(perfluorobenzylthio)-1,2,4-thiadiazole, also known as 3-chloro-5-[(2,3,4,5,6-pentafluorophenyl)methylsulfanyl]-1,2,4-thiadiazole, is a chemical compound with potential uses in industrial and scientific research .

Biological Activity and Applications

Research indicates that 3-chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole exhibits significant biological activity, particularly as an antifungal and antibacterial agent. Its structure allows it to interact effectively with microbial targets, inhibiting their growth. The compound has shown promise in agricultural applications as a fungicide and bactericide, targeting phytopathogenic microorganisms that affect crops. Additionally, studies suggest potential anti-inflammatory properties, making it a candidate for further research in medicinal chemistry. Studies on the interactions of 3-chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole with biological systems have indicated that it may modulate various enzymatic pathways involved in microbial growth and inflammation. Its interaction with specific receptors or enzymes could lead to inhibition or activation pathways that are beneficial in treating infections or inflammatory conditions. Further research is needed to elucidate these mechanisms fully.

Synthesis

The synthesis of 3-chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole can be achieved through several methods:

-

Method 1 Data not available

-

Method 2 Data not available

These synthetic routes allow for the modification of various functional groups to enhance the compound's efficacy and specificity.

Regulatory Information and Safety

Table 2: Regulatory Information

| Regulation | Status |

|---|---|

| European Inventory of Existing Commercial Chemical Substances (EINECS) | Not Listed |

| EC Inventory | Not Listed |

| United States Toxic Substances Control Act (TSCA) Inventory | Not Listed |

| China Catalog of Hazardous chemicals 2015 | Not Listed |

| New Zealand Inventory of Chemicals (NZIoC) | Not Listed |

| Philippines Inventory of Chemicals and Chemical Substances (PICCS) | Not Listed |

| Vietnam National Chemical Inventory | Not Listed |

| Chinese Chemical Inventory of Existing Chemical Substances (China IECSC) | Not Listed |

| Korea Existing Chemicals List (KECL) | Not Listed |

Transport Information

Table 3: Transport Information

| Mode of Transport | UN Number | UN Proper Shipping Name | Transport Hazard Class(es) | Packing Group | Environmental Hazards |

|---|---|---|---|---|---|

| ADR/RID | No data available | No data available | No data available | No data available | No |

| IMDG | No data available | No data available | No data available | No data available | No |

| IATA | No data available | No data available | No data available | No data available | No |

Similar Compounds and Uniqueness

Several compounds share structural similarities with 3-chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole. The uniqueness of 3-chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole lies in its combination of chlorination and extensive fluorination alongside its thiadiazole core. This combination may enhance its lipophilicity and biological activity compared to other similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume